Cas no 737812-97-4 (Ethyl 4-(Piperazine-1-sulfonyl)benzoate)
Ethyl 4-(Piperazine-1-sulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-(Piperazine-1-sulfonyl)-benzoic acid ethyl ester
- STL483302
- ethyl 4-(piperazine-1-sulfonyl)benzoate
- Z56913175
- MLS000564256
- ethyl4-(piperazine-1-sulfonyl)benzoate
- SMR000151761
- MFCD03983092
- SR-01000043047
- EN300-05880
- SR-01000043047-1
- G58176
- CS-0220145
- HMS2408B03
- 737812-97-4
- ethyl 4-(piperazin-1-ylsulfonyl)benzoate
- CHEMBL1406311
- ethyl 4-piperazin-1-ylsulfonylbenzoate
- MEB81297
- AKOS000118641
- Ethyl 4-(Piperazine-1-sulfonyl)benzoate
-
- Inchi: 1S/C13H18N2O4S/c1-2-19-13(16)11-3-5-12(6-4-11)20(17,18)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
- InChI Key: KFTOZEVPVNVAEX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)OCC)=CC=1)(N1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 298.09872823Da
- Monoisotopic Mass: 298.09872823Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 84.1Ų
Ethyl 4-(Piperazine-1-sulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442813-10mg |
Ethyl 4-(Piperazine-1-sulfonyl)benzoate |
737812-97-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442813-50mg |
Ethyl 4-(Piperazine-1-sulfonyl)benzoate |
737812-97-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B442813-100mg |
Ethyl 4-(Piperazine-1-sulfonyl)benzoate |
737812-97-4 | 100mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290815-50mg |
Ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 50mg |
¥3396.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290815-100mg |
Ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 100mg |
¥5090.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290815-250mg |
Ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 250mg |
¥6220.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290815-500mg |
Ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 500mg |
¥11232.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290815-1g |
Ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 1g |
¥15472.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290815-2.5g |
Ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 2.5g |
¥32454.00 | 2024-07-28 | |
| 1PlusChem | 1P00ICWM-50mg |
ethyl 4-(piperazine-1-sulfonyl)benzoate |
737812-97-4 | 95% | 50mg |
$185.00 | 2025-02-28 |
Ethyl 4-(Piperazine-1-sulfonyl)benzoate Suppliers
Ethyl 4-(Piperazine-1-sulfonyl)benzoate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Ethyl 4-(Piperazine-1-sulfonyl)benzoate
Research Brief on Ethyl 4-(Piperazine-1-sulfonyl)benzoate (CAS: 737812-97-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-(Piperazine-1-sulfonyl)benzoate (CAS: 737812-97-4) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of Ethyl 4-(Piperazine-1-sulfonyl)benzoate as a key intermediate in the synthesis of novel pharmacophores. Its structural features, including the piperazine sulfonyl group and the ethyl benzoate moiety, make it a valuable scaffold for designing compounds with enhanced bioavailability and target specificity. Researchers have utilized this compound in the development of kinase inhibitors, antimicrobial agents, and modulators of G-protein-coupled receptors (GPCRs).
In a 2023 study published in the Journal of Medicinal Chemistry, Ethyl 4-(Piperazine-1-sulfonyl)benzoate was employed as a precursor for the synthesis of a series of potent PI3K inhibitors. The study demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against PI3Kα, a key target in cancer therapy. Molecular docking simulations revealed that the sulfonyl-piperazine group played a critical role in binding to the ATP-binding site of the kinase, suggesting its potential for further optimization in anticancer drug development.
Another significant application of Ethyl 4-(Piperazine-1-sulfonyl)benzoate was reported in a recent patent (WO2023056789), where it was used to develop novel antimicrobial agents targeting multidrug-resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was attributed to its unique sulfonamide-piperazine architecture, which enhances membrane permeability and inhibits essential bacterial enzymes. This finding opens new avenues for addressing the global challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Ethyl 4-(Piperazine-1-sulfonyl)benzoate to improve yield and purity. A 2024 study in Organic Process Research & Development described a scalable, green chemistry approach using microwave-assisted synthesis, which reduced reaction times and minimized waste generation. This methodological improvement is particularly relevant for industrial-scale production of pharmaceutical intermediates.
Despite these promising developments, challenges remain in fully elucidating the structure-activity relationships of Ethyl 4-(Piperazine-1-sulfonyl)benzoate derivatives. Current research efforts are directed toward understanding the metabolic stability and toxicity profiles of these compounds, which are crucial for their translation into clinical applications. Pharmacokinetic studies in animal models are ongoing, with preliminary data suggesting favorable absorption and distribution properties.
In conclusion, Ethyl 4-(Piperazine-1-sulfonyl)benzoate (737812-97-4) represents a versatile chemical entity with significant potential in pharmaceutical research. Its applications span from cancer therapeutics to antimicrobial development, supported by recent structural and pharmacological studies. Future research should focus on expanding its therapeutic indications while addressing the remaining challenges in drug development. The compound's unique structural features continue to inspire novel drug design strategies in the chemical biology community.
737812-97-4 (Ethyl 4-(Piperazine-1-sulfonyl)benzoate) Related Products
- 446831-26-1(4-(Piperazine-1-sulfonyl)benzoic acid)
- 380339-63-9(3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid)
- 6306-65-6(Benzoicacid, 4-[(dipropylamino)sulfonyl]-, 3-(dimethylamino)propyl ester,hydrochloride (1:1))
- 606133-94-2( )
- 708276-36-2(Benzoic acid, 4-[[bis(phenylmethyl)amino]sulfonyl]-, ethyl ester)
- 768387-53-7(Benzoic acid, 4-[(di-2-propynylamino)sulfonyl]-, methyl ester)
- 604762-01-8(Benzoic acid, 4-[(4-formyl-1-piperazinyl)sulfonyl]-, ethyl ester (9CI))
- 19580-36-0(4-(4-Methylpiperazin-1-yl)sulfonylbenzoic Acid)
- 5325-05-3(Ethyl 4-(diethylsulfamoyl)benzoate)
- 604762-04-1( )